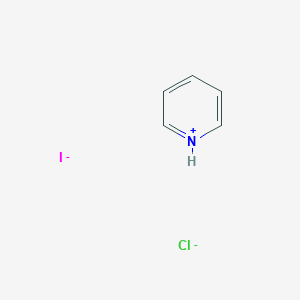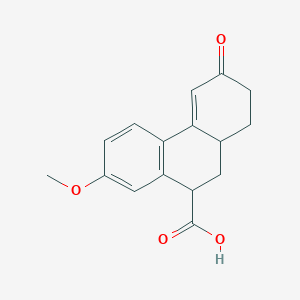
7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazine with ketones under acidic conditions . The reaction conditions often require refluxing in solvents such as methanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid exerts its effects is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-5-carboxylic acid
- 7-Methoxy-1-methyl-1,2,3,4,9,10-hexahydro-2-phenanthrenecarboxylic acid
Uniqueness
7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6332-21-4 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
7-methoxy-3-oxo-2,9,10,10a-tetrahydro-1H-phenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H16O4/c1-20-11-4-5-12-13-7-10(17)3-2-9(13)6-15(16(18)19)14(12)8-11/h4-5,7-9,15H,2-3,6H2,1H3,(H,18,19) |
Clave InChI |
GTJWJNAJBVXGOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=CC(=O)CCC3CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
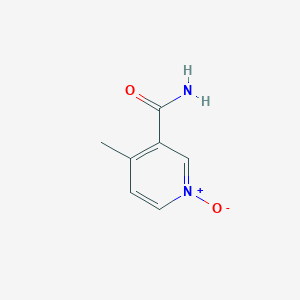
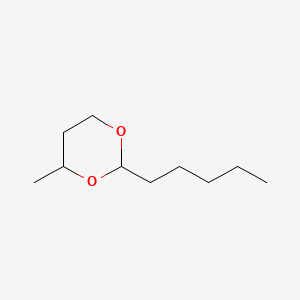
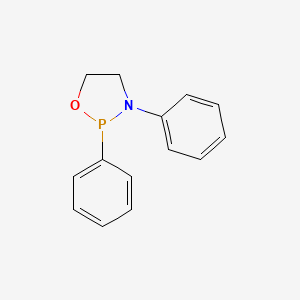

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

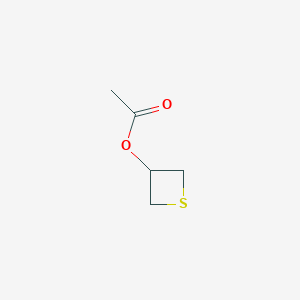
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
